molecular formula C19H15FN2O3S2 B299417 Methyl 2-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate

Methyl 2-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No. B299417
M. Wt: 402.5 g/mol
InChI Key: XEFCNMBAKANCFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate, commonly known as Methylthiouracil (MTU), is a synthetic compound that has been widely used in scientific research due to its unique properties. MTU is a thioamide derivative that has been shown to have a wide range of biochemical and physiological effects on the body. In

Mechanism of Action

Methyl 2-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate exerts its pharmacological effects by inhibiting the activity of thyroid peroxidase, which is an enzyme that catalyzes the iodination of tyrosine residues on thyroglobulin. This inhibition leads to a decrease in the production of thyroid hormones, which in turn leads to an increase in the secretion of thyroid-stimulating hormone (TSH) from the pituitary gland. The increase in TSH secretion stimulates the thyroid gland to produce more thyroid hormones, leading to a compensatory increase in the secretion of TSH.
Biochemical and Physiological Effects:
Methyl 2-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate has been shown to have a wide range of biochemical and physiological effects on the body. The inhibition of thyroid hormone synthesis by Methyl 2-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate leads to a decrease in the metabolic rate, which can result in weight gain and decreased energy levels. Methyl 2-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various inflammatory and oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

Methyl 2-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate has several advantages as a pharmacological tool in scientific research. It is relatively easy to synthesize and has a well-established mechanism of action. Methyl 2-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate has also been shown to be safe and well-tolerated in animal studies. However, there are also some limitations to the use of Methyl 2-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate in lab experiments. Methyl 2-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate has a relatively short half-life and may require frequent dosing to maintain its pharmacological effects. Additionally, Methyl 2-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate may have off-target effects on other enzymes and pathways, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of Methyl 2-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate in scientific research. One potential area of research is the development of more potent and selective inhibitors of thyroid peroxidase, which may have improved pharmacological properties compared to Methyl 2-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate. Another area of research is the investigation of the anti-inflammatory and antioxidant properties of Methyl 2-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate, which may have potential therapeutic applications in the treatment of various inflammatory and oxidative stress-related disorders. Finally, the role of thyroid hormones in the regulation of metabolism, growth, and development is an area of ongoing research, and the use of Methyl 2-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate as a pharmacological tool may continue to provide valuable insights into this field.

Synthesis Methods

Methyl 2-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate can be synthesized through a multistep process involving the reaction of 4-fluorophenylisothiocyanate with 2-aminobenzoic acid, followed by the reaction of the intermediate with N-(tert-butoxycarbonyl)-L-cysteine. The final product is obtained by the deprotection of the tert-butoxycarbonyl group using trifluoroacetic acid. The synthesis method of Methyl 2-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Methyl 2-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate has been extensively used in scientific research as a pharmacological tool to study the role of thyroid hormones in various physiological and pathological processes. Methyl 2-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate has been shown to inhibit the production of thyroid hormones by blocking the iodination of tyrosine residues on thyroglobulin, which is a crucial step in the synthesis of thyroid hormones. This inhibition of thyroid hormone synthesis has been used to study the role of thyroid hormones in the regulation of metabolism, growth, and development.

properties

Molecular Formula

C19H15FN2O3S2

Molecular Weight

402.5 g/mol

IUPAC Name

methyl 2-[[2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C19H15FN2O3S2/c1-25-18(24)14-4-2-3-5-15(14)21-17(23)11-27-19-22-16(10-26-19)12-6-8-13(20)9-7-12/h2-10H,11H2,1H3,(H,21,23)

InChI Key

XEFCNMBAKANCFR-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)F

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

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